N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine
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Overview
Description
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine is a synthetic compound with the molecular formula C17H23FN2O5S2 It is characterized by the presence of a fluorophenyl group, a sulfonyl group, a piperidine ring, and an L-methionine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added to the piperidine ring through a sulfonylation reaction using sulfonyl chloride.
Coupling with L-methionine: The final step involves coupling the sulfonylated piperidine derivative with L-methionine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl group.
Scientific Research Applications
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)glycine: Similar structure but with glycine instead of L-methionine.
N-({1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
N-({1-[(4-fluorophenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-methionine is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and metabolic stability.
Properties
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5S2/c1-26-11-8-15(17(22)23)19-16(21)12-6-9-20(10-7-12)27(24,25)14-4-2-13(18)3-5-14/h2-5,12,15H,6-11H2,1H3,(H,19,21)(H,22,23)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLHZEAZEOOXRS-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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